molecular formula C19H22ClNO2 B2447467 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 432494-92-3

4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No. B2447467
M. Wt: 331.84
InChI Key: AIDLRVZPHMZBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential use in scientific research. It is a member of the butanamide family of compounds and has been shown to have a high affinity for the CB1 and CB2 receptors in the human body.

Scientific Research Applications

Tyrosinase and Melanin Inhibition for Depigmentation

Research has demonstrated the synthesis and biological evaluation of derivatives related to 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide for their potential as tyrosinase and melanin inhibitors. These compounds, synthesized through a series of chemical reactions, showed significant biological activity against mushroom tyrosinase in vitro. Among the synthesized compounds, one exhibited the highest inhibitory potential, suggesting its potential application in developing depigmentation drugs with minimal side effects. This research highlights the compound's application in addressing hyperpigmentation disorders by inhibiting melanin formation (Raza et al., 2019).

Anticonvulsant Activity

Another significant application is in the synthesis of new hybrid compounds derived from similar structures, demonstrating potent anticonvulsant activity. These compounds, designed by combining chemical fragments from known antiepileptic drugs, were tested across various preclinical seizure models. The study found that some derivatives displayed broad spectra of anticonvulsant activity, showcasing their potential as new therapeutic agents for epilepsy treatment without significant motor coordination impairment (Kamiński et al., 2015).

Urease Inhibition

Further research into indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which share a structural resemblance, revealed their application as potent urease inhibitors. Through a comprehensive synthesis process, these compounds were evaluated for their inhibitory potential against the urease enzyme, showing significant inhibitory activity. This suggests their utility in designing therapeutic agents for diseases where urease activity is a contributing factor, backed by both experimental and in silico data (Nazir et al., 2018).

Analytical Chemistry and Environmental Monitoring

Additionally, there's research on the quantitation of chlorophenoxy acid herbicides, which are structurally related compounds, using high-performance liquid chromatography with coulometric detection. This method demonstrates high selectivity and sensitivity, making it suitable for tracing levels of such pesticides in ground and drinking water. The methodology developed could potentially be adapted for environmental monitoring of compounds structurally related to 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide, providing a tool for assessing environmental pollution and ensuring public health safety (Wintersteiger et al., 1999).

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(2)15-5-9-17(10-6-15)21-19(22)4-3-13-23-18-11-7-16(20)8-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDLRVZPHMZBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide

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